Differential Inhibition of Human Cu/Zn Superoxide Dismutase (SOD1)
5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole exhibits weak inhibitory activity against human Cu/Zn superoxide dismutase (SOD1), with an IC50 of 179,000 nM [1]. In contrast, the established SOD1 inhibitor ATN-224 demonstrates potent inhibition with an IC50 of 17.5 nM [2]. The differential potency (>10,000-fold) underscores that this compound is not a suitable tool for robust SOD1 inhibition and that selection for SOD1-targeting studies should prioritize more potent analogs.
| Evidence Dimension | Inhibition of human Cu/Zn Superoxide Dismutase (SOD1) activity |
|---|---|
| Target Compound Data | IC50 = 179,000 nM (1.79E+5 nM) |
| Comparator Or Baseline | ATN-224: IC50 = 17.5 nM |
| Quantified Difference | Target compound is >10,000-fold less potent. |
| Conditions | NBT reduction assay (BindingDB ID: BDBM50430018) for target; endothelial cell assay for ATN-224. |
Why This Matters
Critical for procurement decisions in neuroprotection and cancer research: selecting a weak inhibitor for SOD1 studies would yield negligible or misleading results compared to a validated tool compound like ATN-224.
- [1] BindingDB. (n.d.). BDBM50430018 (CHEMBL2335501): Inhibition of human Cu-Zn SOD. BindingDB Database. View Source
- [2] ATN-224 (Bis(choline)tetrathiomolybdate) | SOD1 Inhibitor. MedChemExpress. View Source
